molecular formula C7H10N2O2 B13321954 2-(1-ethyl-1H-imidazol-2-yl)acetic acid

2-(1-ethyl-1H-imidazol-2-yl)acetic acid

Cat. No.: B13321954
M. Wt: 154.17 g/mol
InChI Key: TUAAZOXSXIQPAU-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-2-yl)acetic acid is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal and ammonia, followed by subsequent steps to introduce the acetic acid moiety . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical and other high-demand applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-imidazol-2-yl)acetic acid
  • 2-phenyl-1H-imidazol-1-yl)acetic acid
  • 1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride

Uniqueness

2-(1-ethyl-1H-imidazol-2-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, it may exhibit distinct properties that make it suitable for particular applications in research and industry .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)acetic acid

InChI

InChI=1S/C7H10N2O2/c1-2-9-4-3-8-6(9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)

InChI Key

TUAAZOXSXIQPAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CC(=O)O

Origin of Product

United States

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